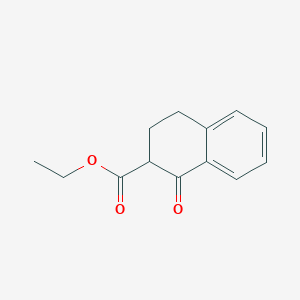

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

描述

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 6742-26-3, molecular formula: C₁₃H₁₄O₃) is a bicyclic β-keto ester featuring a fused tetrahydronaphthalene scaffold with a ketone at position 1 and an ethyl ester at position 2. Its molecular weight is 218.25 g/mol, and it is widely used as a synthetic intermediate in pharmaceuticals and fine chemicals due to its reactivity at both the ketone and ester functionalities . The compound is typically prepared via literature procedures involving cyclization or esterification reactions .

属性

IUPAC Name |

ethyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKKVPGOHCOXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290930 | |

| Record name | ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-26-3 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 71870 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6742-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Base-Catalyzed Carboxylation of 1-Tetralone with Ethyl Formate

One of the primary methods involves the carboxylation of 1-tetralone using ethyl formate in the presence of a strong base such as sodium hydride (NaH). This method is well-documented and provides good yields of the target compound.

- Procedure : 1-Tetralone is treated with sodium hydride in tetrahydrofuran (THF) at 0°C for 30 minutes to generate the enolate intermediate. Subsequently, ethyl formate is added at room temperature (25°C) and the reaction is stirred for 3 hours.

- Outcome : This reaction yields this compound with an 88% yield.

- Reference : Wang et al., Organic Letters, 2019.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Tetralone + NaH in THF | 0.5 h | 0°C | - |

| 2 | Addition of ethyl formate in THF | 3 h | 25°C | 88 |

Dimethyl Carbonate Carboxylation of 1-Indanone or 1-Tetralone

Another reported method uses dimethyl carbonate as the carboxylation agent with sodium hydride as the base in toluene solvent.

- Procedure : Sodium hydride (2.5 equivalents) is stirred in dry toluene under argon atmosphere and warmed to 60°C. Dimethyl carbonate (6 equivalents) is added, followed by dropwise addition of 1-indanone or 1-tetralone over 1 hour. The mixture is stirred for an additional hour at 60°C, then quenched with acetic acid and aqueous HCl. The product is extracted and purified by distillation under reduced pressure.

- Outcome : The product, this compound, is obtained in approximately 60% yield as a colorless oil that solidifies on standing.

- Reference : Royal Society of Chemistry experimental section.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | NaH + dimethyl carbonate in toluene | 1 h | 60°C | - |

| 2 | Addition of 1-tetralone, stir | 1 h | 60°C | 60 |

| 3 | Quench with acetic acid and HCl, extraction | - | Room temp | - |

Halogenation Followed by Substitution (Indirect Route)

This compound can also be prepared as a precursor for halogenated derivatives, which are synthesized by halogenation of the parent compound.

- Procedure : The parent compound is subjected to halogenation using reagents such as N-bromosuccinimide (NBS) or CFBSA/KBr systems to yield ethyl 2-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

- Outcome : The halogenated derivatives are obtained in moderate to high yields (up to 89% for chloro derivatives).

- Reference : Royal Society of Chemistry reports on halogenation.

| Compound | Halogenation Reagents | Time | Yield (%) | Notes |

|---|---|---|---|---|

| This compound | CFBSA/KBr | 3-5 h | 79-89 | Purified by column chromatography |

Analytical Data Supporting Preparation

The synthesized this compound is characterized by various spectroscopic methods to confirm its structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Base-catalyzed carboxylation | 1-Tetralone | NaH, ethyl formate, THF, 0-25°C | 88 | High yield, mild conditions |

| Dimethyl carbonate carboxylation | 1-Tetralone or 1-Indanone | NaH, dimethyl carbonate, toluene, 60°C | 60 | Moderate yield, requires distillation |

| Halogenation (derivative prep) | This compound | CFBSA/KBr, 3-5 h, column chromatography | 79-89 | For halogenated derivatives |

化学反应分析

Alpha-Chlorination

The compound undergoes stereoselective α-chlorination under phase-transfer catalysis or asymmetric conditions:

- Catalytic enantioselective chlorination using Cinchona-derived catalysts achieves up to 90% enantiomeric excess (ee) .

- Non-asymmetric chlorination with Cl₂ in the presence of bases like NaH yields ethyl 2-chloro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (89% yield) .

Bromination and Iodination

- Bromination at the 6-position using LHMDS and bromine sources produces ethyl 6-bromo-1-oxo derivatives in 92% yield .

- Iodomethylation via reaction with diiodomethane under basic conditions forms ethyl 2-(iodomethyl)-1-oxo derivatives (79% yield) .

Alkylation and Chain Extension

The enolate generated from the β-keto ester reacts with electrophiles to form quaternary carbon centers:

- Alkylation with 5-iodopentanenitrile using NaH in THF yields ethyl 2-(4-cyanobutyl)-1-oxo derivatives (53% yield) .

- 3-Chloropropyl addition via enolate chemistry produces substituted indanones (79% yield) .

| Electrophile | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Iodopentanenitrile | NaH, THF, reflux | Ethyl 2-(4-cyanobutyl) derivative | 53% | |

| 3-Chloropropyl bromide | NaH, THF | Ethyl 3-chloropropyl-substituted ketone | 79% |

Decarboxylative Functionalization

The compound participates in decarboxylative pathways to generate chiral tertiary α-hydroxyketones:

- Asymmetric decarboxylative chlorination followed by nucleophilic substitution with hydroxide yields α-hydroxyketones with >97% retention of enantiopurity .

| Step | Reagents/Conditions | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Chlorination | Cl₂, chiral primary amine catalyst | (R)-α-Chloroketone | 89% | 88 | |

| Hydroxide substitution | TBAOH, CH₃CN | (R)-α-Hydroxyketone | 91% | 87 |

Photochemical Ring Expansion

Under UV irradiation, the compound undergoes radical cyclization with amines to form benzocycloheptene derivatives:

- Reaction with Me₃SiCH₂NEt₂ in aqueous MeCN produces ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate .

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Me₃SiCH₂NEt₂ | UV light, MeCN/H₂O | Ring-expanded benzocycloheptene | 75%* |

*Yield estimated from analogous reactions.

Difluoromethylation

Phase-transfer-catalyzed difluoromethylation introduces CF₂ groups:

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| TMSCF₂Br | TBAB, LiOH, toluene | Ethyl 2-(difluoromethyl) derivative | 85% |

Asymmetric Alkynylation

Chiral phase-transfer catalysts enable enantioselective C–C bond formation:

| Alkyne Source | Catalyst | Product | ee (%) | Reference |

|---|---|---|---|---|

| Ethynylbenziodoxole | (S,S)-Cinchona catalyst | Spiro-furanone | 82 |

科学研究应用

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions. These interactions can affect biological pathways and processes, making it a valuable compound for studying biochemical mechanisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

The methyl ester analog (C₁₂H₁₂O₃, CAS: 7442-52-6) shares the same core structure but differs in the ester group. Key comparisons include:

- Reactivity in Fluorination : In asymmetric fluorination reactions, the ethyl ester (15) achieved a low enantiomeric excess (13% ee), while the methyl analog (18) yielded racemic products, suggesting steric or electronic effects of the ester group influence enantioselectivity .

- Michael Addition: Under organocatalytic conditions, the methyl ester failed to react with nitrostyrenes, whereas the ethyl ester’s reactivity in similar reactions remains undocumented in the provided evidence .

- Synthesis : Both esters are synthesized via analogous routes, but the methyl derivative is less commonly reported in asymmetric catalysis, possibly due to its lower selectivity .

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates

These derivatives (e.g., compounds 9–16) incorporate additional aryl and cyclohexene substituents. Unlike the tetrahydronaphthalene core of the target compound, these analogs exhibit enhanced steric bulk, which may limit their utility in reactions requiring planar transition states, such as asymmetric hydrogenation .

1-Oxoindane-2-carboxylate Derivatives

Methyl 1-oxoindane-2-carboxylate (1e) and related indane-based β-keto esters lack the fused tetracyclic structure of the target compound.

Reactivity and Selectivity in Key Reactions

Asymmetric Fluorination

This compound demonstrated modest enantioselectivity (13% ee) in fluorination, outperforming the racemic methyl analog but underperforming compared to 1,3-diketones (e.g., 53% ee for 2-acetylcyclopentan-1-one) .

Asymmetric Hydrogenation

The ethyl ester exhibited excellent enantioselectivity and trans-selectivity in transition-metal-catalyzed hydrogenation, surpassing results achieved with BINAP ligands. This highlights its suitability for synthesizing chiral alcohols in pharmaceutical applications .

α-Amination

Both ethyl and methyl esters showed low enantioselectivity (13–36% ee) in organocatalyzed α-amination, suggesting the tetrahydronaphthalene scaffold may impose geometric constraints unfavorable for high selectivity .

生物活性

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 6742-26-3) is a chemical compound with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of approximately 218.25 g/mol. This compound is recognized for its unique structure and diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

The structure of this compound can be illustrated as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.252 g/mol |

| CAS Number | 6742-26-3 |

| Density | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound could scavenge DPPH radicals effectively with an IC50 value of 15 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the therapeutic potential of this compound. The compound exhibited selective cytotoxicity towards human breast cancer cells (MCF7) with an IC50 value of 20 µg/mL. In contrast, it showed minimal toxicity to normal fibroblast cells (WI38), highlighting its potential as a cancer therapeutic agent.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown increased levels of caspase-3 and caspase-9 in treated MCF7 cells compared to untreated controls.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates from infected patients. Results showed a significant reduction in bacterial load within 24 hours of treatment.

Case Study 2: Cancer Therapeutics

In a preclinical study published in Cancer Research, this compound was administered to mice bearing MCF7 tumors. The treatment group exhibited a marked decrease in tumor volume compared to controls after four weeks of administration.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。